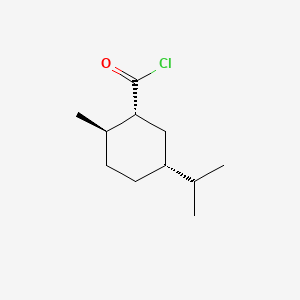

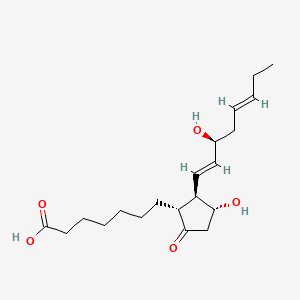

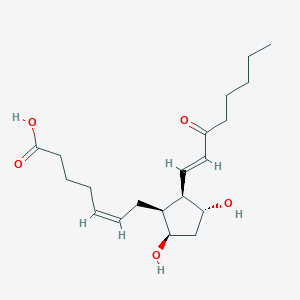

N-(1-Deoxy-D-fructos-1-yl)-L-serine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

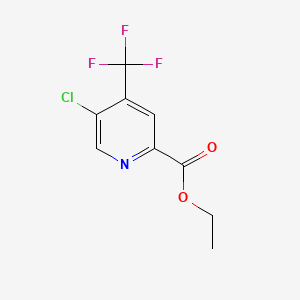

N-(1-Deoxy-D-fructos-1-yl)-L-serine is a type of Amadori compound . Amadori compounds are formed by the reaction of the carbonyl groups of reducing sugars and amino groups of amino acids, peptides, or proteins . They are known to be present in processed foods and may participate in redox reactions mediated by trace metals .

Synthesis Analysis

The synthesis of similar compounds, such as N-(1-Deoxy-D-fructos-1-yl)-L-histidine (Fru-His), has been studied . The Cu(II)-binding ability of Fru-His was studied along with structurally related molecules L-histidine, dipeptide L-carnosine, and Nα-(1-deoxy-D-fructos-1-yl)-L-arginine (FruArg) at 25 °C using pH-potentiometric titrations .

Molecular Structure Analysis

The molecular structure of similar compounds, such as N-(1-Deoxy-D-fructos-1-yl)-L-histidine (Fru-His), has been analyzed . The ARP would share a similar chemical structure, named as N-(1-deoxy-D-fructos-1-yl)-amino acid/peptide (amino acid-glucose system) after the Amadori rearrangement .

Chemical Reactions Analysis

The chemical reactions of similar compounds, such as N-(1-Deoxy-D-fructos-1-yl)-L-histidine (Fru-His), have been analyzed . The formation of Cu(II)−FruHis complex species occurs at pH values as low as 2 and that the complexes were redox stable in the pH range 2−10.5 .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as N-(1-Deoxy-D-fructos-1-yl)-L-histidine (Fru-His), have been analyzed . The stability of ARPs is influenced by their chemical nature, pH value, temperature, water activity, and food matrix .

科学的研究の応用

Detection of Bound-Fumonisins

This compound has been identified in studies related to the detection of bound-fumonisins, such as N-(1-deoxy-d-fructos-1-yl) fumonisin B2 (NDfrc-FB2) and N-(1-deoxy-d-fructos-1-yl) fumonisin B3 (NDfrc-FB3) . These studies involve accurate mass measurements and fragmentation patterns using high-resolution liquid chromatography .

Antioxidant Research

N alpha-(1-deoxy-D-fructos-1-yl)-L-arginine: , a related compound, has been identified as a major active component with strong antioxidative activity, particularly in scavenging hydrogen peroxide .

Food Chemistry

The compound is also mentioned in the context of food chemistry, specifically in the formation of Amadori compounds (ACs) in aqueous models and tomato sauce .

作用機序

The mechanism of action of similar compounds, such as N-(1-Deoxy-D-fructos-1-yl)-L-histidine (Fru-His), has been studied . At physiological pH, Cu(II) and FruHis form a dominant coordination species of composition MLH –1 (log β = 5.67), with a presumably deprotonated anomeric hydroxyl group of the fructose portion .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-Deoxy-D-fructos-1-yl)-L-serine involves the reaction of L-serine with 1-deoxy-D-fructose in the presence of a catalyst.", "Starting Materials": [ "L-serine", "1-deoxy-D-fructose", "Catalyst" ], "Reaction": [ "Step 1: Dissolve L-serine in water and adjust the pH to around 8.0.", "Step 2: Add 1-deoxy-D-fructose to the L-serine solution.", "Step 3: Heat the mixture to around 100°C for several hours.", "Step 4: Cool the mixture and adjust the pH to around 4.0.", "Step 5: Purify the product using column chromatography or other appropriate methods." ] } | |

CAS番号 |

34393-26-5 |

製品名 |

N-(1-Deoxy-D-fructos-1-yl)-L-serine |

分子式 |

C9H17NO8 |

分子量 |

267.234 |

IUPAC名 |

(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid |

InChI |

InChI=1S/C9H17NO8/c11-2-4(9(17)18)10-1-5(13)7(15)8(16)6(14)3-12/h4,6-8,10-12,14-16H,1-3H2,(H,17,18)/t4-,6+,7+,8+/m0/s1 |

InChIキー |

DUOJOIILYSPOFQ-MLQRGLMKSA-N |

SMILES |

C(C(C(C(C(=O)CNC(CO)C(=O)O)O)O)O)O |

同義語 |

(S)-1-[(1-Carboxy-2-hydroxyethyl)amino]-1-deoxy-D-fructose; _x000B_D-1-[(L-1-Carboxy-2-hydroxyethyl)amino]-1-deoxy-fructose |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Oxa-3-thiabicyclo[5.1.0]octane](/img/structure/B570018.png)

![(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane](/img/structure/B570023.png)

![6H-Cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B570024.png)